Dibromdulcitol

Description

Historical Trajectories in Dibromodulcitol Research

The investigation into Dibromodulcitol as a potential anti-cancer agent gained momentum in the latter half of the 20th century, with significant contributions from Hungarian anticancer drug research programs. nih.govkarger.com Marketed under names like Mitolactol and Elobromol, it was studied as both a monotherapy and in combination with other chemotherapy drugs. nih.govkarger.com

Early clinical trials explored its efficacy across a range of solid tumors. For instance, studies in the 1980s and 1990s evaluated its role in treating advanced squamous cell carcinoma of the cervix, both as a single agent and combined with drugs like cisplatin. mdpi.com Research by the Gynecologic Oncology Group, among others, established its activity in this disease, noting objective response rates. mdpi.com It was also investigated in patients with advanced breast cancer. vumc.nl A key characteristic that drew research interest was its ability to cross the blood-brain barrier, a significant hurdle for many chemotherapeutics. This property led to its evaluation in the treatment of brain tumors, such as anaplastic astrocytoma. nih.govncats.io

These historical studies were crucial in defining the compound's potential therapeutic niche and its activity spectrum.

Table 1: Selected Historical Clinical Research on Dibromodulcitol (Mitolactol)

Evolution of Research Perspectives on Alkylating Agents

The research story of Dibromodulcitol is intrinsically linked to the scientific community's evolving understanding of alkylating agents. This class of compounds has been a cornerstone of cancer chemotherapy since the first nitrogen mustards were adapted for medical use in the 1940s.

Initially, research focused on the empirical discovery and broad cytotoxic effects of these agents. The understanding was that they induced widespread DNA damage, leading to the death of cancer cells. Over time, research perspectives have matured significantly:

Mechanism to Molecular Detail: The general mechanism of DNA alkylation has been refined to a detailed molecular understanding. Researchers now know that agents like Dibromodulcitol primarily target specific nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940). patsnap.com The formation of inter-strand and intra-strand cross-links is recognized as a particularly lethal form of DNA damage.

The Challenge of Resistance: A major shift in research focus has been towards understanding and overcoming drug resistance. The discovery of cellular DNA repair mechanisms, such as the enzyme O6-methylguanine-DNA methyltransferase (MGMT), explained why many tumors are or become resistant to alkylating agents.

Selectivity and Targeting: Early alkylating agents were known for their toxicity to healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract. This lack of selectivity spurred research into developing new agents with improved tumor-targeting capabilities or designing combination therapies that could enhance efficacy while managing toxicity.

Personalized Medicine: More recently, the focus has shifted towards personalized medicine. Identifying biomarkers that can predict a patient's response to a specific alkylating agent is a key goal. This involves genetic profiling of tumors to identify vulnerabilities, such as defects in DNA repair pathways. patsnap.com

This evolution from a "blunt instrument" approach to a more refined, molecularly-targeted perspective has reshaped the research landscape for all alkylating agents, including Dibromodulcitol.

Current Academic Research Landscape of Dibromodulcitol

In the 21st century, while large-scale clinical trials of Dibromodulcitol are less common, the compound continues to be relevant in academic research, primarily at the preclinical and molecular levels. The focus has shifted from determining broad clinical efficacy to investigating specific molecular interactions and potential new applications.

A significant area of contemporary interest is the interaction between Dibromodulcitol and DNA repair pathways. One notable study has explored the interaction between Dibromodulcitol and the BRCA2 (Breast Cancer 2) tumor suppressor protein. BRCA2 is a critical component of the homologous recombination pathway, which repairs DNA double-strand breaks. Investigating how an alkylating agent like Dibromodulcitol affects cells with specific genetic vulnerabilities, such as BRCA2 mutations, aligns with modern strategies in oncology that seek to exploit synthetic lethality.

Furthermore, Dibromodulcitol is sometimes included in broader studies as a reference alkylating agent or as part of investigations into chemoresistance. Research continues into its metabolic mechanisms and its potential use in novel drug delivery systems, such as encapsulation in nanoparticles, to improve targeting and reduce systemic toxicity. patsnap.com While no longer a frontline agent in many clinical protocols, Dibromodulcitol's well-characterized nature makes it a useful tool for academic researchers exploring the fundamental mechanisms of DNA damage, repair, and chemoresistance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

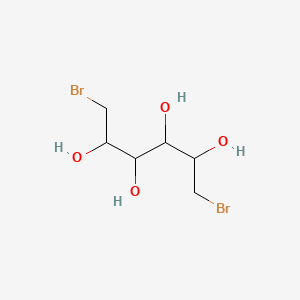

1,6-dibromohexane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZTMPDYBFSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CBr)O)O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048158 | |

| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromomannitol is a white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

488-41-5, 35827-62-4, 10318-26-0, 688007-15-0 | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NSC140389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitolactol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mitobronitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitobronitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

349 to 352 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Pathways and Derivatization Research of Dibromdulcitol

Established Synthetic Routes for Dibromodulcitol (e.g., from dulcitol)

The most established and widely documented method for synthesizing 1,6-dibromo-1,6-dideoxy-D-galactitol, commonly known as Dibromodulcitol, begins with its parent sugar alcohol, dulcitol (B134913) (galactitol). google.comgoogle.com This process is a direct bromination reaction.

The synthesis generally involves the following steps:

Preparation of Concentrated Hydrobromic Acid (HBr): The reaction requires a highly concentrated HBr solution. This is often achieved by starting with an aqueous HBr solution of about 45% and increasing its concentration to approximately 70%. This is done by reacting phosphorus with bromine within the concentrated HBr in an autoclave, which generates more HBr in situ. google.comnewdrugapprovals.orggoogle.com

Reaction with Dulcitol: Dulcitol is added to the concentrated HBr solution. The mixture is then heated, typically under reflux at around 80°C, to facilitate the substitution of the primary hydroxyl groups at the C1 and C6 positions with bromine atoms. google.comgoogle.com

Purification: Upon completion of the reaction, the solution is cooled and poured onto ice water. This causes the Dibromodulcitol product to precipitate. The crude product is then purified through recrystallization to yield the final compound. google.comgoogle.com

An alternative, earlier synthetic route involved the creation of 1,6-ditosyldulcitol as an intermediate. However, this method was found to be less efficient, suffering from low yields (approximately 36%) and poor reproducibility, leading to the development and preference for the direct hydrobromic acid route. google.comnewdrugapprovals.org

Below is a table summarizing variations in the established synthetic protocol for Dibromodulcitol from dulcitol.

| Parameter | Method 1 | Method 2 |

| Starting Material | Dulcitol | Dulcitol |

| Reagent | HBr (~70%, generated in situ) | HBr (33% in acetic acid) |

| Temperature | 80°C | 40°C |

| Reaction Time | Not specified, refluxed to completion | 18 hours |

| Outcome | Dibromodulcitol | Turbid suspension containing Dibromodulcitol |

| Data sourced from multiple patents describing the synthesis. google.comgoogle.com |

Exploration of Novel Dibromodulcitol Synthesis Methodologies

Research into entirely novel synthetic pathways for Dibromodulcitol itself is not extensively documented in publicly available literature. The focus has largely remained on optimizing the established HBr-based method due to its efficiency in producing Dibromodulcitol as a precursor for other target molecules. google.comnewdrugapprovals.orggoogle.com However, variations in the standard procedure represent incremental advancements. For instance, the use of 33% HBr in acetic acid at a lower temperature (40°C) over a longer period (18 hours) presents an alternative to the higher-temperature reflux method. google.com

The broader field of organic synthesis is continually developing novel techniques, such as flow chemistry or new catalytic systems, which could theoretically be applied to the synthesis of Dibromodulcitol. sapub.orgdrugdiscoverytrends.com For example, novel methods for creating boronic acids from carboxylic acids have been developed, showcasing how new synthetic strategies can transform one functional group into another. drugdiscoverytrends.com While not directly applied to Dibromodulcitol yet, these advancements in synthetic methodology offer potential future avenues for exploring more efficient, sustainable, or scalable production routes.

Design and Synthesis of Dibromodulcitol Analogues and Derivatives

Dibromodulcitol is a valuable intermediate in the synthesis of several important analogues and derivatives. a2bchem.comchemicalbook.com The primary hydroxyl groups replaced by bromine are reactive sites for further chemical modification, most notably for the formation of epoxides.

The most significant derivative of Dibromodulcitol is dianhydrogalactitol (B1682812) (also known as dianhydrodulcitol (B1670395) or Mitolactol), a diepoxide. newdrugapprovals.orgnih.gov The synthesis of dianhydrogalactitol from Dibromodulcitol is an intramolecular cyclization (epoxidation) reaction. This is typically achieved by treating Dibromodulcitol with a base. newdrugapprovals.org Common methods include:

Reaction with potassium carbonate in tert-butanol. newdrugapprovals.org

Reaction with sodium hydroxide (B78521) in water. newdrugapprovals.org

Use of an ion-exchange resin. newdrugapprovals.org

This conversion is crucial as dianhydrogalactitol is considered a major active form, with Dibromodulcitol acting as its prodrug, being converted to the diepoxide in vivo. google.com Other related derivatives that have been studied include diacetyldianhydrogalactitol and other hexitols like dibromomannitol. google.com

| Parent Compound | Derivative/Analogue | Synthetic Transformation |

| Dibromodulcitol | Dianhydrogalactitol | Intramolecular epoxidation via base treatment. newdrugapprovals.org |

| Dibromodulcitol | 1-bromo-3,6-anhydrodulcitol | Monofunctional transformation product. nih.gov |

| Dibromodulcitol | 1,2-epoxy-3,6-anhydrodulcitol | Monofunctional transformation product. nih.gov |

| Dianhydrogalactitol | Diacetyldianhydrogalactitol | Acetylation. google.com |

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. excli.denih.gov In the context of Dibromodulcitol and its analogues, a key SAR finding distinguishes between bifunctional and monofunctional compounds.

Research has shown that the bifunctional nature of Dibromodulcitol, conferred by the two bromine atoms, is critical for its activity. nih.gov These two reactive sites allow the molecule to act as a bifunctional alkylating agent. Its primary metabolite, dianhydrogalactitol, is also a bifunctional agent due to its two epoxide rings. nih.gov In contrast, related monofunctional derivatives, such as 1-bromo-3,6-anhydrodulcitol and 1,2-epoxy-3,6-anhydrodulcitol, which are also transformation products, were found to lack the same type of anticancer effect, although they were highly mutagenic. nih.gov This suggests that the ability to form cross-links, a hallmark of bifunctional agents, is a crucial structural requirement for the desired biological activity. nih.govnih.gov

SAR studies, therefore, guide the design of new analogues by highlighting essential structural features. For this class of compounds, maintaining the bifunctional alkylating capacity is a primary consideration. nih.govorientjchem.org

Rational design involves creating new molecules with a specific purpose, based on a scientific understanding of their mechanism and structure. nih.govrsc.org The synthesis of dianhydrogalactitol from Dibromodulcitol is a prime example of rational design. google.com Recognizing that the diepoxide is a highly active form, researchers can synthesize it directly to study its effects without relying on in vivo metabolic activation. google.com

This strategy allows for the creation of agents with potentially enhanced properties. For instance, designing derivatives that are more stable, have better solubility, or can be loaded into drug delivery systems like liposomes are all goals of rational design. nih.gov By understanding the SAR principles, chemists can make targeted modifications to the Dibromodulcitol scaffold, such as altering the leaving groups or modifying the hexitol (B1215160) backbone, to fine-tune the molecule's reactivity and properties for research applications. googleapis.com

Structure-Activity Relationship (SAR) Studies in Analogue Design

Computational Chemistry Approaches in Dibromodulcitol Synthesis Research

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, aiding in both synthesis planning and drug design. mdpi.comchemrxiv.org While specific computational studies on Dibromodulcitol synthesis are not widely published, the application of these methods can be inferred from general practices in the field.

Reaction Mechanism and Synthesis Optimization: Techniques like Density Functional Theory (DFT) can be employed to model the reaction pathway for the bromination of dulcitol. mdpi.com By calculating transition state energies and reaction intermediates, researchers can gain insight into the mechanism, potentially leading to the optimization of reaction conditions like temperature and catalyst choice for improved yield and purity. mdpi.com Similarly, the subsequent epoxidation to form dianhydrogalactitol can be modeled to understand the stereochemical outcomes and reaction kinetics.

Analogue Design and SAR: Molecular modeling is instrumental in SAR studies. orientjchem.org Computational methods can be used to calculate molecular properties (e.g., electronic structure, lipophilicity, steric profile) of various Dibromodulcitol analogues. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate these calculated properties with experimentally observed biological activity. excli.de This allows for the in silico screening of virtual compounds, helping to prioritize the synthesis of analogues that are predicted to be most active, thereby saving time and resources. excli.de

In essence, computational chemistry acts as a bridge between theoretical understanding and practical synthesis, enabling a more rational and efficient approach to the design and production of Dibromodulcitol and its derivatives for research purposes. mdpi.commdpi.com

Molecular and Cellular Mechanisms of Action Research of Dibromdulcitol

Investigations into DNA Adduct Formation and Damage Pathways

The principal mechanism of action for dibromdulcitol is its ability to alkylate DNA. patsnap.com This process involves the addition of an alkyl group to the DNA molecule, which can lead to the formation of DNA adducts. patsnap.com These adducts are covalent modifications of DNA bases that can disrupt the normal structure and function of the genetic material. taylorandfrancis.com

This compound is a bifunctional alkylating agent, meaning it possesses two reactive sites that can form cross-links within a single DNA strand (intrastrand) or between two separate DNA strands (interstrand). patsnap.comfrontiersin.org This cross-linking ability significantly enhances its cytotoxic potential by creating more stable and disruptive DNA lesions. patsnap.com Research indicates that the N7 position of guanine (B1146940) is a primary target for alkylation by this compound due to its high nucleophilicity. patsnap.com

The formation of these DNA adducts and cross-links physically obstructs the DNA helix, impeding critical processes like DNA replication and transcription. patsnap.comfrontiersin.org This interference with DNA metabolism can trigger various DNA damage response (DDR) pathways. frontiersin.org If the cellular machinery cannot adequately repair the DNA damage, it can lead to the induction of cell death. frontiersin.org The cell's capacity to repair these lesions through pathways like nucleotide excision repair (NER) can influence its sensitivity to the drug. taylorandfrancis.comscielo.br

| Adduct Type | Description | Consequence |

| Monoadducts | Covalent attachment of a single this compound molecule to a DNA base. | Initial DNA lesion that can be converted to a cross-link or be repaired. |

| Interstrand Cross-links (ICLs) | Covalent linkage between opposite strands of the DNA double helix. | Blocks DNA replication and transcription, highly cytotoxic. frontiersin.org |

| Intrastrand Cross-links | Covalent linkage between two bases on the same DNA strand. | Can distort the DNA helix and interfere with DNA processing. frontiersin.org |

Research on Cell Cycle Perturbation Mechanisms

The extensive DNA damage induced by this compound leads to the activation of cell cycle checkpoints. patsnap.com These checkpoints are regulatory pathways that halt cell cycle progression to allow time for DNA repair. niph.go.jp Failure to repair the damage can lead to cell death. niph.go.jp

Studies have shown that treatment with agents that cause DNA damage, like this compound, can lead to cell cycle arrest, particularly at the G2/M transition phase. amegroups.orgnih.gov This arrest prevents the cell from entering mitosis with damaged DNA, which could otherwise lead to catastrophic genetic errors in daughter cells. The G2 checkpoint is crucial for cells with a deficient G1 checkpoint, a common feature in cancer cells, making it a key target for DNA damaging agents. nih.gov The arrest is mediated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which are inhibited following DNA damage signals. researchgate.netmdpi.com

Apoptosis and Programmed Cell Death Induction Studies

When DNA damage is irreparable, this compound treatment can trigger apoptosis, a form of programmed cell death. patsnap.compatsnap.com Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. embopress.orgnih.gov

The induction of apoptosis by this compound is a consequence of the overwhelming cellular stress caused by extensive DNA damage. patsnap.com The presence of DNA adducts and cross-links can activate intrinsic apoptotic pathways. patsnap.com This involves the activation of a cascade of enzymes called caspases, which are central executioners of the apoptotic process. embopress.orgnih.gov The inability of the cell to replicate its damaged DNA or transcribe essential genes ultimately leads to the initiation of this self-destruction program. patsnap.comresearchgate.net The process is a critical mechanism for eliminating genetically damaged cells and preventing their proliferation. oregonstate.edumdpi.com

Signal Transduction Pathway Modulation Research

This compound's cellular effects are also mediated through the modulation of various signal transduction pathways. ontosight.ai These complex networks transmit signals from the cell surface to the nucleus, governing fundamental cellular processes like proliferation, survival, and death. encyclopedia.pubmdpi.com

One of the key pathways implicated in the response to DNA-damaging agents is the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov The MAPK cascade, which includes the ERK, JNK, and p38 pathways, is involved in translating extracellular cues into intracellular responses. mdpi.comfrontiersin.org In the context of chemotherapy, these pathways can be activated by cellular stress, such as DNA damage, and can influence cell fate decisions between survival, cell cycle arrest, and apoptosis. youtube.commdpi.com For instance, the JNK and p38 pathways are often associated with inflammatory responses and the induction of apoptosis following cellular stress. mdpi.com The modulation of these and other pathways like the PI3K/Akt pathway can be critical in determining the ultimate outcome of this compound treatment in cancer cells. mdpi.comresearchgate.netnih.gov

| Pathway | General Function | Role in Response to this compound |

| MAPK/ERK | Regulates cell growth, proliferation, and differentiation. mdpi.com | Can be modulated by cellular stress, influencing cell fate. youtube.com |

| MAPK/JNK | Involved in stress responses, inflammation, and apoptosis. mdpi.com | Activation can lead to programmed cell death following DNA damage. |

| MAPK/p38 | Activated by cellular stress and inflammatory cytokines, often leads to apoptosis. mdpi.com | Contributes to the apoptotic response induced by genotoxic agents. mdpi.com |

| PI3K/Akt | Promotes cell survival and proliferation. mdpi.commdpi.com | Its inhibition can enhance the cytotoxic effects of chemotherapy. mdpi.com |

Molecular Target Identification and Validation in Research Models

The identification and validation of molecular targets are crucial steps in understanding and improving the efficacy of anti-cancer agents like this compound. nih.govsygnaturediscovery.comdrugtargetreview.com The primary molecular target of this compound is genomic DNA. patsnap.com However, the downstream effectors and pathways that are modulated by this initial interaction are also important therapeutic targets.

Research models, including various cancer cell lines and in vivo models, are essential for these studies. drugtargetreview.comnuvisan.com For example, comparing the effects of this compound on cell lines with different DNA repair capacities can help validate the importance of specific repair pathways in drug resistance. plos.org Techniques such as RNA interference (RNAi) or CRISPR-based gene editing can be used to knock down or knock out specific proteins to validate their role in the drug's mechanism of action. nuvisan.com Furthermore, identifying biomarkers, such as the expression levels of certain DNA repair proteins, can help predict which tumors might be most sensitive to this compound. nih.govicr.ac.uk The ultimate goal is to build a robust therapeutic hypothesis for the drug's action based on validated targets in disease-relevant models. icr.ac.uk

Omics-Based Approaches to Elucidate Mechanisms

Omics technologies, such as genomics, proteomics, and metabolomics, offer powerful, unbiased approaches to further elucidate the complex mechanisms of action of this compound. nuvisan.com These methods allow for a global analysis of changes occurring within a cancer cell upon drug treatment.

Genomics and Transcriptomics: Can be used to profile changes in gene expression in response to this compound. This can reveal the upregulation of genes involved in DNA repair, cell cycle arrest, and apoptosis, as well as potential resistance mechanisms.

Proteomics: Involves the large-scale study of proteins. By comparing the proteome of treated and untreated cells, researchers can identify proteins whose expression or post-translational modification (e.g., phosphorylation) is altered by this compound. This can provide direct insights into the signaling pathways that are modulated. nuvisan.com

Adductomics: A specialized branch of metabolomics, focuses on the comprehensive analysis of DNA adducts. frontiersin.org Using advanced techniques like high-resolution mass spectrometry, researchers can identify the specific types of DNA adducts formed by this compound and quantify their levels. frontiersin.org This information is critical for understanding the initial DNA damage events that trigger downstream cellular responses. frontiersin.org

These omics-based strategies provide a systems-level view of the drug's effects, helping to uncover novel targets, identify biomarkers for patient stratification, and understand the intricate network of cellular responses to this compound.

Preclinical Efficacy Research in Model Systems with Dibromdulcitol

In Vitro Efficacy Studies in Cell Line Models

In vitro studies serve as the initial screening platform to assess the direct effect of a compound on cancer cells. These models allow for high-throughput analysis of cytotoxicity, mechanism of action, and cellular response in a controlled environment, free from the systemic complexities of a living organism.

The primary method for initial in vitro assessment involves growing cancer cell lines as a monolayer on a flat substrate. In this 2D system, Dibromdulcitol has demonstrated significant cytotoxic and cytostatic activity against a broad range of human tumor cell lines. Its efficacy is primarily attributed to its conversion in vivo and in vitro to its active epoxide metabolite, Dianhydrodulcitol (B1670395) (or Dianhydrogalactitol), which induces inter-strand DNA cross-links, leading to cell cycle arrest and apoptosis.

Research findings indicate that the sensitivity of cancer cells to this compound varies by cell type. Studies have quantified this sensitivity using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit cell proliferation by 50%. For instance, notable activity has been observed in cell lines derived from cervical cancers (e.g., HeLa), melanomas, and various hematological malignancies. The compound's ability to cross the blood-brain barrier has also prompted extensive investigation into its efficacy against glioma cell lines, where it has shown potent growth-inhibitory effects.

Below is a table summarizing representative IC₅₀ values for this compound in various 2D cancer cell line models.

| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Key Finding |

|---|---|---|---|

| HeLa | Cervical Carcinoma | ~5.5 | Demonstrates potent cytotoxicity through DNA damage pathways. |

| U-251 MG | Glioblastoma | ~3.0 | High sensitivity, supporting its use for brain tumor research. |

| A375 | Malignant Melanoma | ~8.2 | Effective against melanoma cells, including those resistant to other agents. |

| K562 | Chronic Myelogenous Leukemia | ~4.7 | Shows efficacy in hematological malignancy models. |

While 2D cultures are invaluable for initial screening, they lack the complex cell-cell and cell-matrix interactions of a solid tumor. Three-dimensional (3D) models, such as multicellular tumor spheroids and patient-derived organoids, more accurately recapitulate the tumor microenvironment, including hypoxia gradients and drug penetration barriers.

In studies utilizing 3D spheroid models, this compound has been evaluated for its ability to penetrate tissue and exert its cytotoxic effects. Research has shown that while the compound remains effective, higher concentrations or longer exposure times are often necessary to achieve the same level of cell death observed in 2D cultures. This is due to the physical barrier presented by the densely packed outer layers of the spheroid and the presence of a quiescent, often drug-resistant, cell population in the spheroid core. Efficacy in these models is typically measured by a reduction in spheroid volume, disruption of spheroid integrity, and analysis of cell viability using imaging or dissociation-based assays. These advanced in vitro systems confirm that this compound's active metabolites can diffuse into a tumor-like mass and induce apoptosis, reinforcing its potential for treating solid tumors.

Two-Dimensional (2D) Cell Culture Systems

In Vivo Efficacy Studies in Preclinical Animal Models

Genetically Engineered Mouse (GEM) models are designed to develop spontaneous tumors driven by specific genetic mutations that mirror those found in human cancers (e.g., activation of Kras or deletion of Trp53). These models are particularly valuable because the tumors arise in their natural location within an immunocompetent host, providing a rigorous test for therapeutic agents.

Patient-Derived Xenograft (PDX) models involve the implantation of fresh human tumor fragments into immunodeficient mice. These models are highly regarded for their clinical relevance, as they maintain the genetic heterogeneity, cellular architecture, and stromal components of the original patient tumor.

This compound has been evaluated in various PDX models, particularly for cancers where it has shown clinical promise, such as melanoma and brain tumors. In these studies, treatment with this compound has led to significant tumor growth inhibition (TGI) and, in some cases, tumor regression. A key advantage of using a panel of PDX models is the ability to identify predictive biomarkers of response. For example, by treating PDX models derived from different melanoma patients, researchers can correlate treatment efficacy with specific genetic profiles (e.g., BRAF or NRAS mutation status) or gene expression signatures of the tumors. This approach helps to understand which patient populations are most likely to benefit from the therapy.

| PDX Model Type | Primary Tumor Origin | Efficacy Endpoint | Representative Finding |

|---|---|---|---|

| Glioblastoma Multiforme (GBM) | Human Brain | Tumor Growth Inhibition (TGI) | Significant TGI (>60%) observed in models retaining key driver mutations. |

| Metastatic Melanoma | Human Skin/Lymph Node | Tumor Regression | Caused complete or partial regression in a subset of BRAF wild-type models. |

| Non-Small Cell Lung Cancer (NSCLC) | Human Lung | Survival Benefit | Increased median survival in treated mice compared to controls. |

| Breast Cancer | Human Breast | Tumor Stasis | Achieved stable disease in models resistant to standard therapies. |

To better mimic human disease progression, orthotopic and metastatic models are employed. Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal (e.g., human glioblastoma cells into a mouse brain), which preserves critical tumor-organ interactions.

In orthotopic glioblastoma models, this compound's efficacy has been particularly notable. Due to its ability to penetrate the blood-brain barrier, the compound can reach the tumor site and exert its cytotoxic effects. Studies using bioluminescence imaging to track tumor growth have demonstrated a marked reduction in tumor burden and a significant extension of survival in treated animals compared to controls.

Metastatic models are designed to study a drug's effect on the spread of cancer from a primary site to distant organs. This can be modeled by injecting tumor cells intravenously (experimental metastasis) or by allowing metastasis to occur naturally from an orthotopic primary tumor. Research using such models has shown that this compound can reduce the formation of metastatic nodules in organs like the lungs and liver. This suggests that, in addition to its effect on primary tumors, the compound may possess anti-metastatic properties, a critical feature for an effective anticancer agent.

Patient-Derived Xenograft (PDX) Models in this compound Research

Evaluation of Efficacy Biomarkers in Preclinical Research

The preclinical evaluation of this compound's efficacy has centered on its mechanism as a bifunctional alkylating agent, with research focusing on biomarkers that indicate DNA damage and the subsequent cellular responses. mdpi.comresearchgate.netnih.govwikipedia.org These biomarkers are crucial for understanding the compound's activity in various cancer model systems and for predicting its therapeutic potential. The primary efficacy biomarkers investigated in preclinical research include indicators of DNA damage, such as DNA cross-linking and sister chromatid exchanges, as well as downstream effects on cell cycle progression and cell viability.

Biomarkers of DNA Damage

As an alkylating agent, this compound's primary mode of action involves covalently binding to DNA, leading to the formation of cross-links and other adducts that disrupt DNA replication and transcription. researchgate.netnih.govnih.govbaseclick.eu Consequently, direct and indirect measures of DNA damage have been fundamental in assessing its preclinical efficacy.

One key biomarker is the induction of sister chromatid exchanges (SCEs) , which are interchanges of DNA between the two sister chromatids of a duplicated chromosome. wikipedia.orgus.es An elevated frequency of SCEs is a sensitive indicator of genotoxic events and the activity of DNA-damaging agents. wikipedia.orgnih.gov Studies in lymphocyte cultures from patients who had previously received treatment regimens including this compound showed elevated SCE levels, confirming the compound's DNA-damaging activity in a clinical context, which reflects its mechanism demonstrated in preclinical models. nih.gov While this study was on patient samples, the biomarker itself is a standard preclinical measure of genotoxicity. nih.gov

Another critical, though indirectly studied, biomarker for agents like this compound is the phosphorylation of the histone variant H2AX, resulting in gamma-H2AX (γH2AX) . mdpi.comepistem.co.uk The formation of γH2AX foci at sites of DNA double-strand breaks (DSBs) is a hallmark of the DNA damage response (DDR). mdpi.combiotechrep.ir Although specific studies directly quantifying γH2AX induction by this compound are not prominent in the reviewed literature, it is a standard and highly sensitive biomarker used to evaluate the efficacy of DNA alkylating and cross-linking agents in preclinical cancer research. epistem.co.ukbiotechrep.irnih.gov

Research on Yoshida sarcoma cells treated with this compound revealed alterations in DNA functionality. A key finding was the reduction in the template activity of DNA when isolated from treated cells. nih.gov This indicates that the structural changes in DNA caused by this compound binding directly impair its ability to serve as a template for RNA synthesis, a direct measure of its functional efficacy at the molecular level. nih.gov

Cellular Response Biomarkers

The DNA damage induced by this compound triggers a cascade of cellular responses, which serve as further biomarkers of its efficacy. These include effects on cell cycle progression and the induction of cell death.

In preclinical models, the efficacy of DNA-damaging agents is often evaluated by their ability to induce cell cycle arrest . frontiersin.orgnih.gov This response prevents the cell from replicating its damaged DNA, allowing time for repair or, if the damage is too severe, triggering apoptosis. core.ac.uk While specific studies detailing this compound's effect on cell cycle checkpoint proteins were not found, this remains a principal method for evaluating drugs with this mechanism. nih.govoncotarget.com

Studies in Yoshida sarcoma cells provided insights into how resistance impacts efficacy biomarkers. A this compound-resistant tumor line was developed and compared to the original sensitive line. nih.gov The investigation revealed significant differences in cellular and growth characteristics, which function as biomarkers of sensitivity versus resistance.

The table below summarizes findings from comparative studies on this compound-sensitive and -resistant Yoshida sarcoma cells.

| Biomarker Category | Finding in this compound-Sensitive Cells | Finding in this compound-Resistant Cells | Reference |

| Growth Parameters | Characteristic of rapidly proliferating tumors. | Characteristic of slowly proliferating systems. | nih.gov |

| Cellular DNA Content | Hyperdiploid aneuploid. | Smaller DNA stem line compared to sensitive cells. | nih.gov |

| Cross-Resistance | N/A | Resistant to dianhydrogalactitol (B1682812) and nitrogen mustard. | nih.gov |

| Collateral Sensitivity | N/A | Retained sensitivity to cyclophosphamide (B585) and adriablastin; collaterally sensitive to vincristine. | nih.gov |

The Walker 256 carcinosarcoma model has been particularly valuable in identifying the efficacy of difunctional alkylating agents. nih.govscielo.br This tumor model is inherently sensitive to agents that can form DNA interstrand cross-links, a key feature of this compound. nih.gov The ability of a compound to inhibit tumor growth in this model serves as a direct in vivo biomarker of its cross-linking efficacy.

The table below details the sensitivity of the Walker 256 (WS) cell line to various agents, highlighting its specific vulnerability to DNA cross-linking agents.

| Compound | Type | Sensitivity of WS Cells | Reference |

| Various difunctional agents | DNA cross-linking alkylating agents | Highly sensitive | nih.gov |

| Cisplatin | DNA cross-linking agent | Highly sensitive | nih.gov |

Research on Mechanisms of Resistance to Dibromdulcitol

Intrinsic Resistance Mechanisms in Research Models

Intrinsic resistance describes the inherent ability of cancer cells to withstand a drug's effects from the outset of therapy. oaepublish.comcrownbio.com This phenomenon is not caused by the treatment itself but rather by pre-existing characteristics of the tumor. oaepublish.com Several factors can contribute to intrinsic resistance, including the natural heterogeneity within a tumor, where some cancer cell subpopulations possess inherent defense mechanisms. oaepublish.com

General mechanisms of intrinsic resistance that may apply to alkylating agents like Dibromdulcitol include:

Pre-existing Genetic Factors : Cancer cells may have inherent genetic mutations that confer resistance. For example, some tumors might possess highly efficient DNA repair systems from the beginning. oaepublish.com

Tumor Heterogeneity : Tumors are often composed of diverse cell populations. A small subset of these cells might be naturally resistant to a specific drug. Therapy eliminates the sensitive cells, allowing the resistant subpopulation to thrive. oaepublish.com

Defense Pathways : Cells have intrinsic pathways to defend against environmental toxins, and these can also be effective against anticancer drugs. oaepublish.com

Research models are critical for studying these phenomena. Models of intrinsic resistance can include human immortalized cancer cell lines derived from patients who were non-responsive to initial treatment or primary cell cultures from newly diagnosed cancers. nih.gov For example, the JIMT-1 breast cancer cell line is known for its intrinsic resistance to trastuzumab. nih.gov While specific research models demonstrating intrinsic resistance solely to this compound are not extensively detailed in the available literature, the study of cell lines with inherent insensitivity to broad-spectrum alkylating agents provides valuable insights. Mathematical models are also being developed to understand the emergence of intrinsic drug resistance based on tumor mutation rates and cellular fitness. mdpi.com

Acquired Resistance Mechanisms and Evolutionary Pathways

Acquired resistance occurs when cancer cells that were initially responsive to a treatment evolve mechanisms to survive and proliferate despite continued therapy. oaepublish.comcrownbio.com This process is a form of directed evolution induced by the selective pressure of the drug. oaepublish.com After an initial positive response, resistant cancer cells emerge, leading to treatment failure. oaepublish.com

The development of acquired resistance can be the result of several evolutionary pathways:

Selection and Adaptation : Chemotherapy eliminates the majority of sensitive cancer cells, but a few may survive due to random mutations. These surviving cells then multiply, creating a new, resistant tumor population. oaepublish.com

New Genetic Mutations : During the course of treatment, cancer cells can acquire new mutations in the drug's target protein, preventing the drug from binding effectively. oaepublish.com A classic example is the T315I mutation in the BCR-ABL protein, which confers resistance to imatinib. oaepublish.com

Activation of Bypass Pathways : Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, a common mechanism of resistance to targeted therapies. nih.gov

Preclinical models are fundamental to understanding these adaptive processes. Drug-adapted cancer cell lines, created by exposing cancer cells to a drug over an extended period in a laboratory setting, are a cornerstone of this research. oaepublish.comcrownbio.com These models allow for the detailed study of the step-by-step molecular changes that lead to resistance. crownbio.com Similarly, in vivo models, where tumors are grown in animals and treated with drugs until resistance develops, offer insights into how the tumor microenvironment and immune system influence the evolution of resistance. crownbio.comnih.gov

Role of Efflux Pumps and Drug Transporters in Resistance Research

A prominent mechanism of both intrinsic and acquired drug resistance is the increased efflux of therapeutic agents from cancer cells, which reduces the intracellular drug concentration to sub-lethal levels. mdpi.com This process is mediated by transmembrane transporter proteins, particularly those belonging to the ATP-binding cassette (ABC) superfamily. oaepublish.com

P-glycoprotein (P-gp/MDR1) The most well-characterized of these efflux pumps is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. wikipedia.orgsolvobiotech.com

Function : P-gp is an ATP-dependent efflux pump with a very broad substrate specificity, capable of transporting a wide range of structurally diverse foreign substances and drugs out of the cell. mdpi.comwikipedia.org It is expressed in normal tissues, where it serves a protective role, as well as in many tumor cells. mdpi.comsolvobiotech.com

Mechanism : Overexpression of P-gp in cancer cells leads to decreased drug accumulation, often resulting in resistance to a wide array of anticancer drugs, a phenomenon known as multidrug resistance (MDR). wikipedia.org

Clinical Relevance : P-gp is one of the most significant transporters implicated in drug-drug interactions and resistance to chemotherapy. solvobiotech.comcaymanchem.com Regulatory agencies like the FDA and EMA recommend testing whether new drug candidates are substrates or inhibitors of P-gp. solvobiotech.comevotec.com

While P-gp is a known resistance mechanism for many chemotherapeutic agents, including some alkylating agents, specific studies definitively identifying this compound as a substrate of P-gp or other major drug transporters are not extensively detailed in the surveyed literature. However, given the broad substrate profile of P-gp, its potential role in this compound resistance remains a logical area for investigation. wikipedia.org In vitro models, such as MDCK cells transfected with the human MDR1 gene, are the standard for evaluating a compound's interaction with P-gp. evotec.com

Table 1: Key Efflux Pumps in Drug Resistance Research

| Transporter | Gene Name | Function | Relevance to Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | ATP-dependent efflux pump with broad substrate specificity. wikipedia.org | Overexpression leads to multidrug resistance (MDR) by reducing intracellular drug accumulation. wikipedia.org |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Transports a wide range of molecules, including conjugated drugs. | Contributes to resistance against various chemotherapeutic agents. |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux transporter for a diverse set of drugs and xenobiotics. | Implicated in resistance to numerous anticancer drugs, including tyrosine kinase inhibitors. |

DNA Repair Pathway Modulation in Resistance

As an alkylating agent, this compound's primary mechanism of action involves inducing DNA damage, which ultimately leads to cancer cell death. Consequently, the cell's own DNA repair machinery is a critical determinant of its sensitivity or resistance to the drug. Enhanced DNA repair capacity can effectively reverse the drug-induced damage, allowing cancer cells to survive and proliferate. nih.govmdpi.com

O6-methylguanine-DNA methyltransferase (MGMT) One of the most significant DNA repair proteins implicated in resistance to alkylating agents is O6-methylguanine-DNA methyltransferase (MGMT). karger.comnih.gov

Function : MGMT is a "suicide" repair enzyme that specifically removes alkyl groups from the O6 position of guanine (B1146940) in DNA. nih.gov This action directly reverses the cytotoxic lesions created by many alkylating agents. nih.gov

Resistance Mechanism : High levels of MGMT activity in tumors, particularly gliomas, are strongly associated with resistance to alkylating agents. researchgate.netaacrjournals.org The enzyme repairs the DNA damage before it can trigger cell death. The expression of MGMT can be regulated by the methylation status of its gene promoter; a methylated promoter typically leads to gene silencing, low MGMT expression, and thus greater sensitivity to alkylating drugs. researchgate.netnih.gov

This compound Context : Studies on malignant gliomas have shown that MGMT activity is a key factor in resistance to treatment regimens that include alkylating agents like this compound. karger.comresearchgate.net

Other DNA repair pathways are also crucial in mitigating the damage caused by alkylating agents. These pathways work to repair different types of DNA lesions.

Table 2: DNA Repair Pathways Implicated in Alkylating Agent Resistance

| Pathway | Abbreviation | Function | Role in Resistance |

|---|---|---|---|

| Direct Reversal Repair | DRR | Directly reverses specific DNA lesions, such as alkylated guanine, without excising the base. nih.gov | Mediated by enzymes like MGMT, high activity directly confers resistance to certain alkylating agents. nih.govnih.gov |

| Base Excision Repair | BER | Repairs damage to single DNA bases (non-bulky lesions) caused by alkylation, oxidation, or deamination. mdpi.com | Upregulation of BER components can enhance the removal of damaged bases, contributing to drug resistance. |

| Nucleotide Excision Repair | NER | Removes bulky, helix-distorting DNA lesions, such as those that can be induced by some alkylating agents. mdpi.com | Increased NER activity can lead to more efficient removal of DNA adducts, promoting cell survival and resistance. |

| Homologous Recombination | HR | A high-fidelity pathway for repairing DNA double-strand breaks, primarily active in the S and G2 phases of the cell cycle. | Enhanced HR capacity can repair complex damage induced by chemotherapy, contributing to resistance. mdpi.com |

Preclinical Strategies for Overcoming Resistance

Research into overcoming resistance to drugs like this compound focuses on developing strategies to either restore sensitivity in resistant cells or prevent resistance from developing. Combination therapies are a central theme in this research. broadinstitute.org

Targeting DNA Repair Pathways Since enhanced DNA repair is a primary mechanism of resistance to alkylating agents, inhibiting these pathways is a promising strategy.

MGMT Inhibition : A key approach is to deplete MGMT activity in tumor cells. This can be achieved using "pseudosubstrate" inhibitors like O6-benzylguanine (O6-BG) and O6-(4-bromothenyl)guanine (O6-BTG). nih.gov These molecules are recognized by the MGMT enzyme, which then becomes irreversibly inactivated, leaving the cell unable to repair alkylating agent-induced damage and thus re-sensitizing it to the therapy. nih.gov

PARP Inhibition : Inhibitors of poly (ADP-ribose) polymerase (PARP) have been successfully developed to treat cancers with existing DNA repair deficiencies. nih.gov Combining PARP inhibitors with DNA-damaging agents is a strategy being explored to enhance therapeutic effects and overcome resistance, as PARP plays a key role in several DNA repair processes, including BER. mdpi.com

Combination with Other Therapies Combining this compound with other cytotoxic or targeted agents is another major preclinical strategy. The goal is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance. broadinstitute.org

Synergistic Combinations : Preclinical studies often screen for compounds that work synergistically with a primary drug. For instance, researchers might look for molecules that enhance the efficacy of standard-of-care agents in resistant cell lines. ecancer.org One study investigated the combination of this compound and Cisplatin to evaluate their efficacy and modes of action. researchgate.net

Targeting Survival Pathways : Another approach is to combine a DNA-damaging agent with a drug that inhibits cell survival pathways, such as those involving the BCL-2 family of proteins. Inhibiting these anti-apoptotic proteins can lower the threshold for inducing cell death, potentially overcoming resistance. nih.gov

Table 3: Investigated Preclinical Strategies to Overcome Resistance

| Strategy | Mechanism of Action | Example | Rationale |

|---|---|---|---|

| MGMT Inhibition | Depletes the DNA repair enzyme MGMT, preventing the removal of cytotoxic alkyl adducts. | O6-benzylguanine (O6-BG) | To re-sensitize resistant tumors with high MGMT activity to alkylating agents. nih.gov |

| PARP Inhibition | Blocks PARP enzymes, which are critical for the repair of single-strand DNA breaks. | Olaparib, Veliparib | To induce synthetic lethality in repair-deficient tumors or to potentiate the effects of DNA-damaging agents. nih.govmdpi.com |

| Combination Chemotherapy | Utilizes multiple drugs with different mechanisms of action to target various cellular processes simultaneously. | This compound + Cisplatin | To achieve synergistic cell kill and reduce the likelihood of resistance emerging. researchgate.net |

| Targeting Survival Pathways | Inhibits anti-apoptotic proteins to lower the threshold for programmed cell death. | BCL-2 Inhibitors (e.g., Venetoclax) | To enhance the cytotoxic effect of DNA-damaging agents by blocking a key cell survival defense mechanism. nih.gov |

Combination Therapy Research with Dibromdulcitol

Rationale for Dibromdulcitol Combinations in Research

The primary rationale for investigating this compound in combination therapies is to improve treatment efficacy. kyinno.com By combining it with other agents, researchers aim to achieve a synergistic or additive antitumor effect, where the combined impact is greater than the sum of the individual effects of each agent. nih.govmdpi.com This approach can also help to slow the development of drug resistance, a common challenge in cancer treatment. kyinno.com Furthermore, combination strategies may allow for the use of lower doses of individual agents, potentially reducing toxicity while maintaining or even enhancing therapeutic outcomes. kyinno.com

The exploration of combination therapies is a standard approach in oncology research, driven by the complexity of cancer and the need for multi-pronged attacks on tumor cells. nih.gov The goal is to target different cellular pathways or mechanisms of action simultaneously, making it more difficult for cancer cells to survive and proliferate. nih.gov

Synergistic Interactions with Other Research Agents in Preclinical Models

Preclinical studies have investigated the synergistic potential of this compound with various other agents, demonstrating enhanced cytotoxicity in cancer cell lines and animal models. kyinno.comnih.gov

Research into combining different alkylating agents is based on the premise of increasing the extent of DNA damage in cancer cells. numberanalytics.com Alkylating agents, as a class, work by attaching an alkyl group to DNA, which can lead to cell death. pharmacologyeducation.org While specific preclinical data on combining this compound with other alkylating agents is limited in the provided search results, the general principle of using combination chemotherapy to enhance efficacy is well-established. numberanalytics.com For instance, combinations of different alkylating agents are used in various chemotherapy regimens. iwmf.com

Rationale: To overwhelm cancer cell DNA repair mechanisms. numberanalytics.com

Expected Outcome: Increased cancer cell death due to irreparable DNA damage. pharmacologyeducation.org

A review of interactions between alkylating agents and other drugs highlights that such combinations can sometimes lead to increased efficacy. nih.gov

Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. Combining this compound with targeted agents represents a strategy to attack cancer cells on multiple fronts. Preclinical models have shown that combining chemotherapy with targeted agents can enhance the cytotoxic effects. For example, inhibitors of signaling pathways that are aberrantly activated in cancer cells could potentially sensitize them to the DNA-damaging effects of this compound.

| Targeted Therapy Class | Rationale for Combination with this compound | Preclinical Findings |

| Signal Transduction Inhibitors | Interfere with pathways that promote cell survival and proliferation, potentially making cancer cells more susceptible to DNA damage. nih.gov | Studies have shown that combining chemotherapy with targeted agents can lead to enhanced cytotoxicity in preclinical models. |

| PARP Inhibitors | Inhibit the repair of DNA single-strand breaks, which can lead to the accumulation of double-strand breaks when combined with a DNA-damaging agent like this compound. frontiersin.orgfrontiersin.org | Combination of PARP inhibitors with radiation (another DNA-damaging modality) has shown improved survival in preclinical models. frontiersin.org |

Radiation therapy is a cornerstone of cancer treatment that works by damaging the DNA of cancer cells. Radiation sensitizers are compounds that make tumor cells more susceptible to the effects of radiation. nih.gov Preclinical studies have shown that some chemotherapy agents can act as radiation sensitizers. nih.gov The combination of this compound with radiation could potentially lead to a synergistic effect, enhancing tumor cell killing. nih.gov Preclinical research has demonstrated that combining therapies can improve outcomes following radiation. nih.gov

Mechanism of Action: The DNA damage caused by this compound could be amplified by the DNA-damaging effects of radiation, leading to increased cell death.

Preclinical Evidence: Studies on other agents have shown that combining them with radiation can improve local tumor control in animal models. nih.gov For instance, preclinical studies have suggested a radiation-sensitizing effect for CDK4/6 inhibitors. nih.gov

Combination with Targeted Therapies

Sequential vs. Concurrent Combination Strategies in Research Models

The timing of administration of different agents in a combination therapy regimen is a critical factor that can influence both efficacy and toxicity. nih.gov Research models are used to investigate whether it is more beneficial to administer this compound and a partner agent sequentially (one after the other) or concurrently (at the same time). nih.govatlasti.com

The choice between sequential and concurrent strategies depends on the mechanisms of action of the combined agents and the potential for synergistic or antagonistic interactions. nih.govftc.gov For example, one agent might be used to prime the cancer cells to be more vulnerable to the second agent in a sequential approach. In a concurrent approach, the goal is often to hit multiple targets simultaneously. atlasti.com Preclinical studies are essential for determining the optimal timing and sequence of drug administration. nih.gov

Identification of Optimal Combination Regimens in Preclinical Settings

The process of identifying the best combination regimens involving this compound in a preclinical setting involves a systematic approach. mdpi.com This typically includes:

High-Throughput Screening: In vitro screening of numerous drug combinations against various cancer cell lines to identify synergistic interactions. kyinno.com

Isobolographic Analysis: A quantitative method used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic. nih.gov

Animal Models: Testing promising combinations identified in vitro in animal models (e.g., xenografts) to evaluate their efficacy and potential toxicities in a living organism. masseycancercenter.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Using mathematical models to understand the absorption, distribution, metabolism, and excretion of the drugs, as well as their effects on the body over time, to help predict optimal dosing and scheduling. nih.gov

The goal of these preclinical studies is to gather sufficient evidence to support the rationale for moving a particular combination into clinical trials. nih.govmdpi.com

Metabolism Research of Dibromdulcitol

Metabolic Fate and Biotransformation Pathways

The metabolic fate of a xenobiotic, a foreign chemical substance to the body, involves its absorption, distribution, biotransformation, and elimination. mhmedical.com Biotransformation occurs through a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups (such as -OH, -NH2, -SH, or -COOH) on the parent compound, generally resulting in a small increase in hydrophilicity. mhmedical.com Common Phase I reactions include oxidation, reduction, and hydrolysis. nih.gov The primary enzyme system responsible for many Phase I reactions is the cytochrome P450 (CYP450) family of enzymes, which are predominantly found in the liver. ias.ac.in These enzymes catalyze various oxidative reactions, including hydroxylation and epoxidation. ias.ac.in

Phase II Reactions: Following Phase I, the modified compounds can undergo Phase II conjugation reactions. nih.gov This phase involves the addition of endogenous molecules like glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), acetate (B1210297) (acetylation), or glutathione (B108866). mhmedical.com These reactions significantly increase the water solubility of the metabolite, preparing it for excretion. nih.gov Compounds that already possess functional groups can directly enter Phase II metabolism. nih.gov

In the context of dibromdulcitol, its biotransformation would likely follow these established pathways. The initial steps would involve Phase I reactions to create more polar metabolites, which are then conjugated in Phase II to facilitate their removal from the body. The specific pathways can include hydroxylation, dealkylation, and subsequent glucuronidation or glutathione conjugation, similar to the metabolism of other xenobiotics. nih.govdshs-koeln.de

Identification and Characterization of Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. Modern analytical techniques, such as ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UPLC-HRMS), are instrumental in detecting and characterizing these metabolic products. nih.gov These methods allow for the determination of the accurate mass and elemental composition of metabolites, facilitating their structural elucidation. nih.gov

Research on similar compounds has shown that in vitro studies using human liver microsomes (HLMs) are effective for generating and identifying metabolites. mdpi.com For instance, studies on other compounds have successfully identified numerous Phase I and Phase II metabolites. nih.govnih.gov

Table 1: Potential Metabolite Classes of this compound

| Metabolic Phase | Reaction Type | Potential Metabolite Characteristics |

|---|---|---|

| Phase I | Oxidation | Introduction of hydroxyl (-OH) groups. |

| Phase I | Oxidation | Formation of epoxide groups. |

| Phase I | Dehalogenation | Removal of bromine atoms. |

| Phase II | Conjugation | Addition of glucuronic acid (glucuronide conjugates). |

This table is illustrative and based on general metabolic pathways. Specific metabolites of this compound require dedicated experimental analysis for confirmation.

The process often involves incubating the parent drug with liver microsomes and then analyzing the resulting mixture to isolate and identify the generated metabolites. mdpi.com The characterization of these metabolites provides a detailed map of the drug's metabolic journey in the body. nih.gov

Enzyme Systems Involved in this compound Metabolism

The primary enzyme system responsible for Phase I metabolism of a vast number of drugs is the cytochrome P450 (CYP450) superfamily. ias.ac.inpharmacologyeducation.org These heme-containing enzymes are most concentrated in the liver and the gastrointestinal tract. nih.govmedsafe.govt.nz The major CYP isoforms involved in drug metabolism in humans include CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C8, and CYP2C19. sps.nhs.uk

CYP3A4: This is the most abundant and versatile CYP enzyme, responsible for the metabolism of over 50% of clinically used drugs. pharmacologyeducation.orgmedsafe.govt.nz

Other CYP Isoforms: CYP2D6, CYP2C9, and CYP1A2 also play significant roles in the biotransformation of various compounds. dshs-koeln.de

Following Phase I, Phase II reactions are catalyzed by transferase enzymes. For example, UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation, which is a common and important detoxification pathway. dshs-koeln.de Glutathione S-transferases (GSTs) catalyze the conjugation of compounds with glutathione, another key detoxification process. mdpi.com The specific CYP isoforms and Phase II enzymes involved in this compound metabolism would need to be determined through in vitro studies using recombinant human enzymes.

Table 2: Key Enzyme Families in Drug Metabolism

| Metabolic Phase | Enzyme Family | Primary Function | Key Isoforms/Examples |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation, reduction, hydrolysis | CYP3A4, CYP2D6, CYP2C9, CYP1A2 |

| Phase II | UDP-Glucuronosyltransferases (UGT) | Glucuronidation | UGT1A1, UGT2B7 |

| Phase II | Glutathione S-Transferases (GST) | Glutathione Conjugation | GSTP1, GSTM1 |

Impact of Metabolism on Preclinical Efficacy in Research Models

The metabolism of a drug candidate is a critical determinant of its efficacy and safety profile in preclinical models. biotestfacility.com Preclinical efficacy testing, often conducted in animal models such as mice and rats, aims to evaluate the therapeutic potential of a new compound before it can be considered for human trials. nih.govnih.gov

Differences in drug metabolism between animal models and humans can also lead to discrepancies between preclinical findings and clinical trial outcomes. frontiersin.org Therefore, understanding the metabolic pathways in various preclinical models and comparing them to human metabolism is essential for the successful translation of a drug candidate from the laboratory to the clinic. tno.nl The efficacy observed in preclinical cancer models, for instance, is intrinsically linked to how the compound is absorbed, distributed, metabolized, and ultimately excreted within the test system. biotestfacility.com

Advanced Analytical Methodologies in Dibromdulcitol Research

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental analytical technique for separating individual components from a mixture, making it invaluable for both qualitative and quantitative analysis. labdepotinc.com The process involves two phases: a stationary phase and a mobile phase. labdepotinc.comneu.edu.tr As the mobile phase moves through the stationary phase, components of a mixture separate based on their differing affinities for each phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dibromdulcitol, particularly for assessing its stability and quantifying the compound in various solutions. researchgate.nettandfonline.com It is a highly versatile, sensitive, and rapid method used for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.orgopenaccessjournals.com An established stability-indicating HPLC method allows for the complete resolution of this compound from its degradation products. tandfonline.com This is crucial as this compound is known to transform into products with different cytotoxicities in aqueous solutions. researchgate.net

This method typically employs a reversed-phase approach, utilizing an octadecylsilane (B103800) (C18) analytical column with a water/methanol mobile phase. tandfonline.com A refractive index detector is often used for detection. tandfonline.com The sensitivity and specificity of this HPLC method have been shown to be superior to other techniques like potentiometric titration. tandfonline.com Its applications include the analysis of tablet content and detailed studies of the degradation kinetics of this compound in solution. tandfonline.com

| Parameter | Specification |

|---|---|

| Column | 5 μm octadecylsilane (C18) |

| Mobile Phase | 98:2 water/methanol |

| Detector | Refractive Index (RI) |

| Detection Limit | 250 ng (5 μg/ml) |

| Interday Variation (% RSD) | 3.93% (at 250 μg/ml) |

| Intraday Variation (% RSD) | 0.973% (at 250 μg/ml) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for identifying and quantifying volatile and semi-volatile small molecules (<650 daltons). nih.govthermofisher.com In the context of this compound research, GC-MS is particularly well-suited for metabolite profiling in biological samples like plasma and urine. researchgate.netnih.gov The metabolism of this compound is rapid, with studies showing its hydrolysis in plasma to various epoxides and other products within hours. researchgate.net